![molecular formula C13H15N3OS2 B2908805 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide CAS No. 1790197-21-5](/img/structure/B2908805.png)
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by researchers at the University of Dundee and has since been studied for its potential therapeutic applications.
Mechanism Of Action
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide acts as a potent inhibitor of IKKβ, which is a key regulator of the NF-κB signaling pathway. By inhibiting IKKβ, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide prevents the activation of NF-κB and downstream inflammatory and immune responses. This mechanism of action has been well-studied and has been shown to be effective in various disease models.
Biochemical and Physiological Effects
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various disease models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as T cells and macrophages. These effects have been observed in vitro and in vivo, and suggest that N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide may have therapeutic potential in various inflammatory and autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is its high potency and selectivity for IKKβ. This makes it a useful tool for studying the NF-κB signaling pathway and its role in various diseases. However, one limitation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is not suitable for use in human subjects due to its potential toxicity and lack of safety data.
Future Directions
There are several potential future directions for research on N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide. One area of interest is its potential use in cancer therapy, as the NF-κB pathway has been implicated in cancer cell survival and proliferation. Additionally, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the therapeutic potential of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide and to develop safe and effective treatments based on this compound.
Synthesis Methods
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves several steps, including the reaction of thiazole-2-carboxylic acid with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis process has been well-documented in scientific literature and has been optimized for high yield and purity.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes, including IKKβ, which is involved in the regulation of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation and immune response, and dysregulation of this pathway has been implicated in several diseases.
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-12(10-3-6-18-9-10)15-8-11-2-1-5-16(11)13-14-4-7-19-13/h3-4,6-7,9,11H,1-2,5,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQXFNUYKYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide |
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